molecular formula C16H25N5O B125475 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine CAS No. 144881-38-9

4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine

Cat. No. B125475
CAS RN: 144881-38-9
M. Wt: 303.4 g/mol
InChI Key: PAGGCFCCWFPUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine, also known as WAY-100635, is a selective serotonin receptor antagonist that has been extensively studied for its potential use in scientific research. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating a wide range of physiological and behavioral processes.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its ability to selectively block the 5-HT1A receptor. This receptor is involved in regulating the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking this receptor, 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can alter the balance of serotonin in the brain, which can have a wide range of effects on different physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can have a wide range of effects on different physiological and behavioral processes. For example, it has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a treatment for these conditions. Additionally, it has been shown to modulate pain perception, which could have implications for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of this receptor on different processes without interfering with other neurotransmitter systems. However, one limitation of using 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.

Future Directions

There are several future directions for research involving 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine. One area of interest is its potential use as a treatment for anxiety and depression. Additionally, researchers are interested in studying the effects of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine on different physiological and behavioral processes, including pain perception and appetite regulation. Finally, there is interest in developing new compounds that are similar to 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine but have improved pharmacokinetic properties, such as a longer half-life.

Synthesis Methods

The synthesis of 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine involves several steps, including the formation of a piperazine intermediate, which is then coupled with an oxazoline derivative to produce the final product. The process is relatively complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine has been used extensively in scientific research to study the function of the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological and behavioral processes, including anxiety, depression, and pain perception. Studies have shown that 4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine can be used to selectively block the 5-HT1A receptor, which allows researchers to study the specific effects of this receptor on different processes.

properties

CAS RN

144881-38-9

Product Name

4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-oxazolamine

Molecular Formula

C16H25N5O

Molecular Weight

303.4 g/mol

IUPAC Name

5-[[4-[4-(dimethylamino)phenyl]piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C16H25N5O/c1-19(2)13-3-5-14(6-4-13)21-9-7-20(8-10-21)12-15-11-18-16(17)22-15/h3-6,15H,7-12H2,1-2H3,(H2,17,18)

InChI Key

PAGGCFCCWFPUFN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N

synonyms

4,5-Dihydro-5-((4-(4-(dimethylamino)phenyl)-1-piperazinyl)methyl)-2-ox azolamine

Origin of Product

United States

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